4-Fluoro-2-(trifluoromethyl)benzyl alcohol

Beschreibung

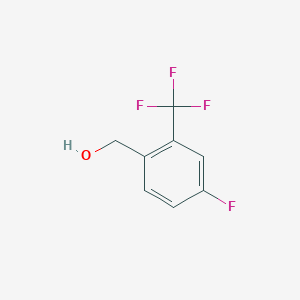

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

[4-fluoro-2-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDWCMMCVRWROH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372144 | |

| Record name | 4-Fluoro-2-(trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220227-29-2 | |

| Record name | 4-Fluoro-2-(trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 220227-29-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Fluoro 2 Trifluoromethyl Benzyl Alcohol

Established Laboratory-Scale Synthetic Routes

Reduction of 4'-Fluoro-2'-(trifluoromethyl)acetophenone and Related Precursors

A primary and widely utilized laboratory method for the synthesis of 4-Fluoro-2-(trifluoromethyl)benzyl alcohol involves the reduction of the corresponding ketone, 4'-Fluoro-2'-(trifluoromethyl)acetophenone. This transformation can be efficiently carried out using a variety of reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for this reduction due to its mild nature, operational simplicity, and high chemoselectivity for the carbonyl group. The reaction is typically performed in an alcoholic solvent, such as methanol (B129727) or ethanol, at room temperature, affording the desired benzyl (B1604629) alcohol in good to excellent yields.

Alternatively, catalytic hydrogenation offers another effective route. This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. Catalytic hydrogenation is often considered a cleaner work-up process as it avoids the generation of inorganic byproducts associated with metal hydride reducing agents. The reaction conditions, including pressure of hydrogen, temperature, and choice of catalyst, can be optimized to achieve high conversion and selectivity.

Table 1: Comparison of Reducing Agents for 4'-Fluoro-2'-(trifluoromethyl)acetophenone

| Reducing Agent | Typical Solvent | Temperature | Typical Yield | Key Features |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | Room Temp. | Good to High | Mild, selective, simple work-up |

| Catalytic Hydrogenation (H₂/Pd-C) | Ethanol/Ethyl Acetate | Room Temp. to 50°C | High | Clean process, requires pressure equipment |

Formylation and Subsequent Reduction Approaches

An alternative synthetic strategy involves the introduction of a formyl group onto a suitable precursor, followed by reduction. One such approach is the formylation of 1-fluoro-3-(trifluoromethyl)benzene. The Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is a classic method for the formylation of electron-rich aromatic compounds. However, the electron-withdrawing nature of the fluorine and trifluoromethyl groups makes the aromatic ring of 1-fluoro-3-(trifluoromethyl)benzene less reactive, potentially requiring forcing conditions for the Vilsmeier-Haack reaction to proceed efficiently.

A more targeted approach involves the use of organometallic intermediates. For instance, a Grignard reagent can be prepared from 4-fluoro-2-(trifluoromethyl)bromobenzene by reacting it with magnesium metal. This Grignard reagent can then be treated with a formylating agent, such as paraformaldehyde, to introduce the aldehyde functionality. The resulting 4-fluoro-2-(trifluoromethyl)benzaldehyde (B1297551) can then be readily reduced to the target benzyl alcohol using the methods described in the previous section (e.g., NaBH₄ or catalytic hydrogenation).

Specialized Reagents and Reaction Conditions for Fluoro-Trifluoromethylation

The synthesis of fluorinated and trifluoromethylated compounds often necessitates the use of specialized reagents and reaction conditions. While the previously described methods start with precursors already containing the fluoro and trifluoromethyl groups, other strategies involve the introduction of these moieties at different stages of the synthesis.

For the introduction of the trifluoromethyl group, a variety of electrophilic, nucleophilic, and radical trifluoromethylating reagents have been developed. For example, in related syntheses, Ruppert's reagent (TMSCF₃) is a well-known nucleophilic trifluoromethylating agent. Electrophilic trifluoromethylating reagents, such as Umemoto's and Togni's reagents, offer alternative pathways for the introduction of the CF₃ group.

The formation of the carbon-fluorine bond can also be achieved using specialized fluorinating agents. These reactions are often challenging due to the high reactivity of many fluorinating agents. The choice of reagent and reaction conditions is critical to ensure regioselectivity and to avoid unwanted side reactions.

Industrial-Scale Preparation Methods and Considerations

The transition from laboratory-scale synthesis to industrial-scale production of this compound introduces several important considerations, including cost-effectiveness, safety, and environmental impact. For the production of benzyl alcohols in general, two of the most industrially significant processes are the hydrolysis of benzyl chloride and the hydrogenation of benzaldehyde.

For fluorinated benzyl alcohols, the synthesis route involving the reduction of the corresponding acetophenone (B1666503) is often favored. On an industrial scale, catalytic hydrogenation is generally preferred over the use of metal hydrides like NaBH₄ due to factors such as reagent cost, waste disposal, and process safety. Hydrogenation can be performed in batch or continuous flow reactors, and the catalyst can often be recovered and reused, adding to the economic viability of the process.

The synthesis of fluorinated aromatic compounds on a large scale presents specific challenges. These include the handling of potentially hazardous fluorinating agents and the management of corrosive byproducts like hydrofluoric acid. The regioselectivity of fluorination reactions can also be difficult to control in complex aromatic systems, which can impact the purity and yield of the final product. Therefore, robust and well-optimized processes are crucial for the industrial production of compounds like this compound.

Table 2: Industrial-Scale Synthesis Considerations

| Aspect | Preferred Method | Rationale | Challenges |

|---|---|---|---|

| Reduction Step | Catalytic Hydrogenation | Cost-effective, cleaner process, catalyst recyclability. | Requires specialized high-pressure equipment. |

| Overall Process | Routes with readily available, stable precursors. | Minimizes handling of hazardous reagents. | Regioselectivity control, management of corrosive byproducts. |

| Safety | Avoidance of highly reactive/toxic reagents where possible. | Enhanced worker safety and reduced environmental risk. | Handling of fluorinating agents and potential for exothermic reactions. |

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on the development of more environmentally benign synthetic methods, in line with the principles of green chemistry. For the synthesis of this compound, several green chemistry approaches can be considered.

The use of greener solvents is a key aspect. Traditional organic solvents can be replaced with more sustainable alternatives, such as bio-based solvents or even water, where feasible. For fluorinated compounds, fluorous solvents, which are highly fluorinated alkanes, can be used to create biphasic systems that allow for easy separation and recycling of catalysts.

Biocatalysis offers a promising green alternative for the reduction of 4'-Fluoro-2'-(trifluoromethyl)acetophenone. The use of whole-cell biocatalysts or isolated enzymes (ketoreductases) can enable the reduction to be carried out under mild conditions (ambient temperature and pressure) and often with high enantioselectivity, which is a significant advantage if a specific stereoisomer of the alcohol is desired.

Phase-transfer catalysis (PTC) represents another green chemistry tool. PTC can facilitate reactions between reactants in different phases (e.g., a solid and a liquid), often reducing the need for harsh solvents and high temperatures. In the context of fluorination reactions, phase-transfer catalysts can be used to enhance the reactivity of fluoride (B91410) salts, providing a milder alternative to more aggressive fluorinating agents.

Chemical Reactivity and Transformation Pathways of 4 Fluoro 2 Trifluoromethyl Benzyl Alcohol

Alcohol Functional Group Reactivity

The primary alcohol functional group (-CH₂OH) in 4-Fluoro-2-(trifluoromethyl)benzyl alcohol is a key site for various chemical transformations. Its reactivity is characteristic of primary benzylic alcohols, though influenced by the electronic effects of the fluorine and trifluoromethyl substituents on the aromatic ring.

The oxidation of primary alcohols is a fundamental transformation in organic synthesis, capable of yielding either aldehydes or carboxylic acids depending on the reagents and conditions employed. libretexts.org For this compound, this reactivity allows for the synthesis of two important derivatives: 4-Fluoro-2-(trifluoromethyl)benzaldehyde (B1297551) and 4-Fluoro-2-(trifluoromethyl)benzoic acid.

The oxidation to the aldehyde requires milder conditions to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for this transformation, offering high yields and good functional group tolerance under nonacidic conditions. libretexts.org In contrast, the complete oxidation to the corresponding carboxylic acid is achieved using strong oxidizing agents. libretexts.org A common laboratory method involves heating the alcohol under reflux with an excess of potassium dichromate(VI) or sodium dichromate(VI) in the presence of dilute sulfuric acid. libretexts.org Other effective reagents for oxidizing primary alcohols and aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄), also known as the Jones reagent. libretexts.org More modern and environmentally benign methods may utilize photocatalytic systems with air or O₂ as the oxidant. nih.gov A combination of Selectfluor and sodium bromide (NaBr) has also been shown to be an effective protocol for the oxidation of alcohols and aldehydes. nih.gov

Table 1: Oxidation Reactions of this compound

| Starting Material | Reagent(s) | Product | Product Type |

|---|---|---|---|

| This compound | Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC) | 4-Fluoro-2-(trifluoromethyl)benzaldehyde | Aldehyde |

| This compound | Potassium dichromate (K₂Cr₂O₇) / H₂SO₄, heat | 4-Fluoro-2-(trifluoromethyl)benzoic acid | Carboxylic Acid |

| This compound | Jones Reagent (CrO₃ / H₂SO₄) | 4-Fluoro-2-(trifluoromethyl)benzoic acid | Carboxylic Acid |

Esterification: The alcohol moiety can readily undergo esterification with carboxylic acids or their derivatives. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst like sulfuric acid, is a common method. masterorganicchemistry.com To favor the formation of the ester, the equilibrium of this reversible reaction is typically driven forward by using an excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.com Alternatively, for a more rapid and irreversible reaction, the alcohol can be treated with more reactive acylating agents such as acyl chlorides (e.g., acetyl chloride) or acid anhydrides. researchgate.net

Etherification: The synthesis of ethers from this compound can be achieved through several methods. The Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a classic approach. However, reactions involving the formation of a benzylic carbocation intermediate can be influenced by the substituents on the aromatic ring. Research has shown that benzyl (B1604629) alcohols with electron-withdrawing groups, such as the trifluoromethyl group, may exhibit reduced reactivity or fail to react under certain cross-etherification conditions that rely on carbocation formation. nih.govnih.gov For instance, iron-catalyzed cross-etherification reactions have been reported to be unsuccessful with trifluoromethyl-substituted benzyl alcohols. nih.gov More specialized reagents, such as 2-benzyloxy-1-methylpyridinium triflate (BnOPT), can facilitate benzylation under mild, nearly neutral thermal conditions, potentially circumventing issues associated with harsh acidic or basic reagents. orgsyn.org

Table 2: Potential Esterification and Etherification Products

| Reaction Type | Reactant 2 | Product |

|---|---|---|

| Esterification | Acetic Acid / H⁺ | 4-Fluoro-2-(trifluoromethyl)benzyl acetate |

| Esterification | Benzoic Acid / H⁺ | 4-Fluoro-2-(trifluoromethyl)benzyl benzoate |

| Etherification | NaH, then CH₃I | 1-(Methoxymethyl)-4-fluoro-2-(trifluoromethyl)benzene |

Aromatic Ring Reactivity and Substitution Patterns

The reactivity of the benzene (B151609) ring in this compound towards substitution is heavily dictated by the electronic properties of its three substituents: the fluoro (-F), trifluoromethyl (-CF₃), and hydroxymethyl (-CH₂OH) groups.

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. masterorganicchemistry.com The rate and regioselectivity of this reaction are governed by the existing substituents. The trifluoromethyl group is a powerful electron-withdrawing group due to the high electronegativity of fluorine, making it a strong deactivator of the aromatic ring towards EAS and a meta-director. youtube.com The fluorine atom is also deactivating due to its inductive electron withdrawal, but it acts as an ortho-, para-director because of its ability to donate electron density through resonance. beilstein-journals.org The hydroxymethyl group is considered weakly activating and is also an ortho-, para-director.

In contrast to its deactivation towards EAS, the presence of strong electron-withdrawing groups makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNA). libretexts.org The -CF₃ and -F groups activate the ring for attack by nucleophiles by stabilizing the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. libretexts.org This effect is most pronounced when the electron-withdrawing groups are positioned ortho or para to the leaving group. libretexts.org

In this molecule, the fluorine atom at position 4 is para to the strongly electron-withdrawing trifluoromethyl group at position 2. This arrangement strongly activates the C-F bond towards nucleophilic displacement. Fluorine, despite having the strongest carbon-halogen bond, is an excellent leaving group in many SNA reactions because the rate-determining step is the initial attack of the nucleophile on the ring, not the breaking of the C-F bond. masterorganicchemistry.comyoutube.com The high electronegativity of fluorine polarizes the carbon atom, making it more susceptible to nucleophilic attack. youtube.com Therefore, this compound is expected to react with various nucleophiles (e.g., alkoxides, amines) to displace the fluoride (B91410) ion. Studies on similar polyfluoroarenes, such as octafluorotoluene, confirm that nucleophilic substitution occurs preferentially at the para-position relative to the trifluoromethyl group. nih.gov

Influence of Fluoro and Trifluoromethyl Substituents on Reaction Mechanisms

The fluoro and trifluoromethyl groups exert a profound influence on the reactivity of this compound through their potent electronic effects.

Both substituents are strongly electron-withdrawing through the inductive effect (-I effect). The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry and does not participate in resonance donation. youtube.commdpi.com The fluorine atom also has a strong inductive effect, but it is partially offset by its ability to donate electron density into the ring through a resonance or mesomeric effect (+M effect). beilstein-journals.org This dual nature explains why fluorine deactivates the ring towards EAS but still directs incoming electrophiles to the ortho and para positions.

These electronic properties have several key consequences for the molecule's reactivity:

Alcohol Reactivity: The electron-withdrawing nature of the ring substituents increases the acidity of the hydroxyl proton compared to unsubstituted benzyl alcohol. Furthermore, any reaction mechanism involving the formation of a benzylic carbocation (e.g., Sₙ1-type etherification) would be significantly disfavored. The strong inductive pull of the -CF₃ and -F groups destabilizes the positive charge on the benzylic carbon, slowing down or preventing such reactions. nih.govnih.gov

Aromatic Ring Reactivity: As detailed previously, the powerful electron withdrawal deactivates the ring toward electrophilic attack (EAS). youtube.com Conversely, this same property is essential for activating the ring towards nucleophilic aromatic substitution (SNA). libretexts.orgmasterorganicchemistry.com The substituents stabilize the anionic Meisenheimer complex intermediate, which is the key step in the SNA mechanism. The regioselectivity of both reaction types is directly controlled by the directing effects of these groups. The para-relationship between the -F and -CF₃ groups creates a highly activated site for nucleophilic attack, making the displacement of the fluoride ion a probable and synthetically useful transformation pathway. nih.gov

Derivatization via the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a prevalent substituent in contemporary organic chemistry, valued for its profound impact on the chemical and physical properties of molecules, including metabolic stability, lipophilicity, and electron density distribution. thieme-connect.de In the context of this compound, the trifluoromethyl group, positioned on the aromatic ring, is generally characterized by its high stability and resistance to chemical transformations. This stability is a consequence of the strong carbon-fluorine bonds. rsc.org However, under specific and often forcing reaction conditions, the derivatization of an aromatic trifluoromethyl group can be achieved, leading to a variety of other functional groups. While specific studies on the derivatization of the trifluoromethyl group in this compound are not extensively documented in the reviewed literature, the reactivity can be inferred from studies on analogous trifluoromethyl-substituted aromatic compounds.

Potential transformation pathways for the trifluoromethyl group in compounds analogous to this compound primarily involve hydrolysis, reduction, and other C-F bond functionalization reactions.

Hydrolysis to Carboxylic Acids:

The complete hydrolysis of a trifluoromethyl group to a carboxylic acid is a known transformation, though it typically requires harsh reaction conditions. For instance, trifluoromethylated triarylphosphines have been successfully hydrolyzed to their corresponding carboxylic acids using a mixture of fuming sulfuric acid and boric acid. rsc.org This method suggests that the trifluoromethyl group can act as a synthetic equivalent of a carboxylic acid group. A similar approach could potentially be applied to this compound, which would yield 5-fluoro-2-(hydroxymethyl)benzoic acid. However, the strongly acidic and oxidative conditions required for this transformation might lead to side reactions involving the sensitive benzyl alcohol group, such as dehydration or oxidation. Studies on trifluoromethylphenols have also shown that their deprotonation can facilitate hydrolysis to the corresponding hydroxybenzoic acids under aqueous conditions. chemrxiv.org

Reductive Defluorination:

Selective reduction of the trifluoromethyl group to a difluoromethyl (-CF2H) or monofluoromethyl (-CH2F) group is a challenging but valuable transformation. The stepwise reduction is difficult because the partially fluorinated products are often more reactive than the starting trifluoromethyl compound. researchgate.net Nevertheless, methods for the selective reduction of a single C-F bond in trifluoromethyl arenes have been developed. researchgate.net For instance, base-promoted elimination from a trifluoromethyl substituent to form a difluoro-p-quinomethide, which is then trapped by an intramolecular nucleophile, has been demonstrated as a strategy for selective monodefluorination. researchgate.net While not a direct derivatization of the trifluoromethyl group into a different functional group, this transformation alters its electronic and steric properties.

Protolytic Defluorination in Superacids:

In superacidic media, such as triflic acid (CF3SO3H), trifluoromethyl-substituted arenes can undergo protolytic defluorination. This process is thought to proceed through the formation of carbocationic intermediates. nih.gov The initial ionization of the trifluoromethyl group can lead to the formation of a benzylic-type carbocation, which can then react with nucleophiles. For arenes with electron-deficient ring systems, this process is generally less favorable. nih.gov

The following interactive table summarizes potential derivatization pathways for the trifluoromethyl group in this compound, based on reactions reported for analogous compounds.

| Reaction Type | Reagents and Conditions | Expected Product from this compound | Research Findings on Analogous Compounds |

| Hydrolysis | Fuming sulfuric acid, Boric acid | 5-Fluoro-2-(hydroxymethyl)benzoic acid | Hydrolysis of trifluoromethyl groups in triarylphosphines to carboxylic acids has been achieved under these conditions. rsc.org The reaction proceeds via a highly acidic medium. rsc.org |

| Partial Reduction | Base-promoted elimination and intramolecular trapping | 4-Fluoro-2-(difluoromethyl)benzyl alcohol derivatives | Selective reduction of aromatic trifluoromethyl groups to difluoromethyl groups has been accomplished through the formation and trapping of a difluoro-p-quinomethide intermediate. researchgate.net |

| Protolytic Defluorination | Superacids (e.g., CF3SO3H) | Complex mixture of products resulting from carbocationic intermediates | Trifluoromethyl-substituted arenes react in superacids to give Friedel-Crafts-type products, suggesting the formation of reactive electrophiles. nih.gov |

It is crucial to note that the benzyl alcohol functionality in this compound may not be stable under the harsh conditions often required for the transformation of the trifluoromethyl group. Therefore, protection of the alcohol group might be necessary prior to attempting such derivatizations. Further research is needed to explore the specific reactivity of the trifluoromethyl group in this particular molecule and to develop milder methods for its selective functionalization.

Advanced Applications in Chemical Research and Development

Role in Pharmaceutical and Medicinal Chemistry Research

The specific substitution pattern of 4-Fluoro-2-(trifluoromethyl)benzyl alcohol makes it a highly useful intermediate in the synthesis of complex pharmaceutical compounds. The presence of both a fluorine atom and a trifluoromethyl group on the benzyl (B1604629) ring allows for fine-tuning of a drug candidate's physicochemical properties, which is a crucial aspect of modern drug design.

Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

This compound serves as a key intermediate in the multistep synthesis of various Active Pharmaceutical Ingredients (APIs). While specific, publicly disclosed synthesis pathways for all APIs are proprietary, the utility of polyfluorinated benzyl alcohols is well-documented in the synthesis of complex molecules. researchgate.net These intermediates are crucial for constructing the core structures of drugs where metabolic stability and target affinity are paramount. The alcohol group provides a reactive site for further chemical modifications, such as oxidation to an aldehyde or acid, or conversion into an ether or ester, allowing it to be integrated into a larger molecular scaffold. The synthesis of many modern APIs involves the coupling of several complex intermediates, and fluorinated building blocks like this one are essential for creating the final drug substance. beilstein-journals.org

Modulation of Biological Activity through Fluorination

The introduction of fluorine and trifluoromethyl groups into a drug molecule can profoundly alter its biological activity. The 4-fluoro and 2-trifluoromethyl substituents on the benzyl alcohol backbone are strategically placed to leverage these effects.

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Incorporating the 4-Fluoro-2-(trifluoromethyl)benzyl moiety into a drug candidate can block metabolically vulnerable sites, thereby increasing the drug's half-life and bioavailability. hovione.com

Lipophilicity and Permeability: The trifluoromethyl group is highly lipophilic, which can enhance a drug's ability to cross cellular membranes and reach its target. This property is critical for oral bioavailability and for drugs targeting the central nervous system. chemimpex.com

Binding Affinity: The strong electron-withdrawing nature of both the fluorine and trifluoromethyl groups can alter the electronic properties of the aromatic ring. This can lead to stronger and more specific interactions with target proteins or enzymes, such as hydrogen bonding or dipole-dipole interactions, ultimately increasing the potency of the API.

Table 1: Impact of Fluorination on Drug Properties

| Property | Effect of Fluorine/Trifluoromethyl Group | Scientific Rationale |

| Metabolic Stability | Increased | The high bond energy of the C-F bond makes it resistant to enzymatic cleavage by metabolic enzymes like cytochrome P450. |

| Lipophilicity | Increased | The trifluoromethyl group significantly increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes. |

| Binding Affinity | Modulated/Increased | The high electronegativity of fluorine can alter the electronic distribution of a molecule, leading to enhanced binding interactions with target proteins through mechanisms like hydrogen bonding and dipole interactions. |

| Bioavailability | Often Improved | By increasing metabolic stability and membrane permeability, fluorination can lead to a higher concentration of the active drug reaching its site of action. |

Applications in Enzyme Inhibition Studies

Derivatives of this compound are valuable tools in the study of enzyme inhibition. The unique electronic properties of the fluorinated benzyl group can be exploited to design potent and selective enzyme inhibitors. Research has shown that the presence of a trifluoromethyl group on a benzyl alcohol structure can lead to enhanced inhibition of serotonin (B10506) uptake, indicating its potential for investigating neurological pathways.

Furthermore, the trifluoromethyl group is a key component in the design of transition-state analogue inhibitors. For example, trifluoromethyl ketones are known to be potent inhibitors of serine proteases and esterases. nih.govnih.gov The alcohol group of this compound can be oxidized to a ketone, which can then act as a powerful inhibitor by forming a stable tetrahedral intermediate in the enzyme's active site. This makes compounds derived from this alcohol useful for probing enzyme mechanisms and for the development of new therapeutic agents that act by inhibiting specific enzymes. researchgate.net

Development of Therapeutic Agents

The structural motifs provided by this compound are incorporated into the development of various therapeutic agents. A key example of a therapeutic area where such fluorinated compounds are vital is in the treatment of inflammatory diseases.

One notable therapeutic agent whose structure incorporates complex, substituted aromatic rings is Lifitegrast . Lifitegrast is a lymphocyte function-associated antigen-1 (LFA-1) antagonist used for the treatment of the signs and symptoms of dry eye disease. While its direct synthesis from this compound is not specified, its complex structure is representative of APIs built from such advanced intermediates. The development of such drugs relies on the availability of versatile, highly functionalized building blocks to achieve the desired therapeutic profile.

Contributions to Agrochemical Innovation

Similar to its role in pharmaceuticals, this compound and related compounds are instrumental in the development of modern agrochemicals. The inclusion of fluorine can enhance the efficacy, stability, and spectrum of activity of pesticides and herbicides. chemimpex.comontosight.aiontosight.ai

Precursor for Pesticides and Herbicides

Fluorinated benzyl alcohols are precursors in the synthesis of a variety of agrochemicals. The benzyl alcohol moiety can be esterified or otherwise modified to produce the final active ingredient. A prominent example of a modern herbicide that contains a complex substituted benzyl ester is florpyrauxifen-benzyl . mda.state.mn.us

Florpyrauxifen-benzyl is a synthetic auxin herbicide used for post-emergence control of a wide range of broadleaf weeds, grasses, and sedges in rice cultivation and other settings. scielo.brregulations.govresearchsynergypress.com As a member of the arylpicolinate chemical family, it represents a newer class of herbicides with a distinct mode of action, making it a valuable tool for managing herbicide-resistant weeds. regulations.gov The benzyl ester portion of the molecule is critical for its activity and delivery. The development of such sophisticated agrochemicals highlights the importance of precursors like this compound in creating effective and selective crop protection solutions. Additionally, benzyl alcohol itself is recognized for its use in pesticide formulations, sometimes acting as a synergist to enhance the performance of the primary active ingredient. nih.govgoogle.comregulations.gov

Table 2: Profile of Florpyrauxifen-benzyl Herbicide

| Feature | Description |

| Chemical Class | Arylpicolinate |

| Mode of Action | Synthetic Auxin (WSSA Group 4) |

| Primary Use | Post-emergence control of broadleaf weeds, grasses, and sedges. |

| Key Crops | Rice |

| Significance | Effective against herbicide-resistant weed biotypes. |

Enhancing Agrochemical Performance and Selectivity

The introduction of fluorine and trifluoromethyl moieties into the molecular structure of active ingredients is a widely employed strategy in the agrochemical industry to enhance biological activity, metabolic stability, and selectivity. ossila.com this compound serves as a key intermediate in the synthesis of novel agrochemicals, such as herbicides, insecticides, and fungicides. ontosight.aichemimpex.com The presence of the trifluoromethyl group can significantly increase the lipophilicity of the resulting pesticide, which can improve its penetration through the waxy cuticles of plants or the exoskeletons of insects.

Furthermore, the fluorine atom and the trifluoromethyl group, being strong electron-withdrawing groups, can modulate the electronic properties of the molecule, leading to more potent interactions with biological targets. This can result in higher efficacy at lower application rates, reducing the environmental impact. The specific substitution pattern of this compound can also contribute to enhanced selectivity, allowing the resulting agrochemical to target specific pests or weeds while minimizing harm to non-target organisms and crops. Research in this area focuses on incorporating this fluorinated benzyl alcohol into new molecular frameworks to discover next-generation crop protection agents with improved performance profiles.

| Property Enhancement | Rationale |

| Increased biological activity | Modulation of electronic properties and enhanced binding to target enzymes or receptors. |

| Improved metabolic stability | The strong carbon-fluorine bond can block sites of metabolic attack, prolonging the compound's activity. |

| Enhanced lipophilicity | The trifluoromethyl group increases solubility in lipids, aiding in transport across biological membranes. |

| Greater selectivity | The unique steric and electronic profile can lead to more specific interactions with the target organism. |

Utility in General Organic Synthesis

In the realm of organic synthesis, this compound is a highly valued building block for the construction of complex molecular architectures. fluorochem.co.uk Its utility stems from the presence of multiple reactive sites that can be selectively functionalized. The primary alcohol group can be readily oxidized to an aldehyde or a carboxylic acid, or converted into a leaving group for nucleophilic substitution reactions. The aromatic ring, activated by the fluorine and trifluoromethyl substituents, can participate in various coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

Chemists leverage these reactive handles to incorporate the 4-fluoro-2-(trifluoromethyl)phenyl motif into larger, more intricate molecules, including active pharmaceutical ingredients and functional materials. The presence of the fluorine and trifluoromethyl groups in the final product can impart desirable properties such as increased thermal stability and improved biological activity. chemimpex.com

The substituents on the aromatic ring of this compound can exert significant influence on the regioselectivity and stereoselectivity of reactions involving this molecule. masterorganicchemistry.com For instance, in electrophilic aromatic substitution reactions, the directing effects of the fluorine and trifluoromethyl groups guide the incoming electrophile to a specific position on the ring.

More subtly, the steric and electronic nature of the 4-fluoro-2-(trifluoromethyl)benzyl group can be exploited to control the stereochemical outcome of reactions at a distant stereocenter. A notable example is in glycosylation reactions, where trifluoromethyl-substituted benzyl groups have been shown to enhance 1,2-cis-selectivity. nih.govacs.org This directing effect is crucial in the synthesis of complex carbohydrates and glycoconjugates, where precise control of stereochemistry is paramount. The ability to induce such selectivity makes this compound a valuable tool for asymmetric synthesis. nih.gov

Beyond its role as a structural component, this compound and its derivatives can also function as reagents or ligands in catalytic reactions. The electron-withdrawing nature of the fluorine and trifluoromethyl groups can modify the reactivity of the benzylic alcohol, making it a suitable substrate for certain catalytic transformations. For example, it can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, to form biaryl and styrenylated compounds, respectively.

Furthermore, the unique electronic properties of the 4-fluoro-2-(trifluoromethyl)phenyl group can be advantageous when it is incorporated into the structure of a ligand for a metal catalyst. Such ligands can influence the catalytic activity and selectivity of the metal center, leading to improved reaction outcomes. Research is ongoing to explore the full potential of this compound and its derivatives in the development of novel catalytic systems. researchgate.net

| Catalytic Reaction | Role of this compound Derivative |

| Suzuki-Miyaura Coupling | Substrate for the formation of biaryl compounds. |

| Heck Reaction | Substrate for the synthesis of styrenylated derivatives. |

| Asymmetric Catalysis | Potential precursor for chiral ligands. |

Emerging Applications in Materials Science

The field of materials science has seen a growing interest in the development of fluorinated polymers and advanced materials due to their unique properties, including high thermal stability, chemical resistance, and low surface energy. pageplace.de this compound serves as a valuable monomer or precursor for the synthesis of a variety of fluorinated polymers. chemimpex.comresearchgate.net

Polymerization of this benzyl alcohol or its derivatives can lead to the formation of polyesters, polyethers, and other polymers with the 4-fluoro-2-(trifluoromethyl)phenyl moiety incorporated into the polymer backbone or as a pendant group. These polymers can exhibit enhanced properties compared to their non-fluorinated counterparts. For example, the incorporation of fluorine can increase the glass transition temperature and improve the oxidative stability of the polymer. These materials are being investigated for a range of high-performance applications, including advanced coatings, membranes, and electronic components. nih.gov

Development of Specialty Coatings and Surfactants

The unique molecular architecture of this compound, featuring both fluorine and trifluoromethyl substituents on an aromatic ring, makes it a valuable precursor in the synthesis of specialty polymers for advanced coatings and as a hydrophobic building block for novel surfactants. The strategic placement of these electron-withdrawing groups significantly influences the chemical and physical properties of the resulting materials, leading to enhanced performance characteristics.

Specialty Coatings

In the field of polymer chemistry, this compound can be utilized as a monomer for creating high-performance poly(aryl ether)s and related fluorinated polymers. These polymers are sought after for specialty coatings where thermal stability, chemical resistance, and specific surface properties like hydrophobicity (water repellency) and oleophobicity (oil repellency) are critical.

The incorporation of the 4-fluoro-2-(trifluoromethyl)benzyl moiety into a polymer backbone contributes to several key attributes:

Low Surface Energy: The presence of trifluoromethyl groups is particularly effective at lowering the surface energy of the coating, which prevents the spreading of liquids.

Enhanced Thermal Stability: The high bond strength of C-F and the stability of the aromatic ring contribute to the polymer's ability to withstand high temperatures without degradation.

Chemical Inertness: The electron-withdrawing nature of the fluorine and trifluoromethyl groups protects the polymer backbone from chemical attack.

Low Dielectric Constant: The fluorine content helps to lower the dielectric constant of the material, making such polymers useful in microelectronics as insulating layers.

Research on poly(aryl ether)s and polyimides synthesized from structurally similar fluorinated and trifluoromethyl-containing monomers provides insight into the expected performance of coatings derived from this compound. These studies demonstrate that such polymers exhibit a valuable combination of high glass transition temperatures (Tg), excellent thermal stability, good mechanical strength, and low dielectric constants. researchgate.netresearchgate.net

Table 1: Representative Properties of Fluorinated Aromatic Polymers for Coating Applications

This table summarizes typical performance data for high-performance fluorinated poly(aryl ether)s and polyimides derived from monomers analogous to this compound, illustrating the benefits of incorporating such fluorinated moieties.

| Property | Polymer Type A (Poly(aryl ether)) | Polymer Type B (Polyimide) |

| Glass Transition Temp (Tg) | 239 °C | 316 °C |

| 5% Weight Loss Temp (TGA) | 532 °C | 531 °C |

| Tensile Strength | 65 MPa | 148 MPa |

| Tensile Modulus | 2.91 GPa | 2.6 GPa |

| Dielectric Constant (1 MHz) | 2.97 | 2.74 |

| Water Absorption | Low | 0.2% - 0.7% |

Data are representative values sourced from studies on structurally similar polymer systems. researchgate.netresearchgate.net

Surfactants

Surfactants are amphiphilic molecules containing both a hydrophobic (water-repelling) tail and a hydrophilic (water-attracting) head. The 4-fluoro-2-(trifluoromethyl)benzyl group can serve as a robust hydrophobic component in the design of novel fluorinated surfactants. Its rigid, aromatic structure combined with the lipophilic nature of the trifluoromethyl group provides a distinct alternative to traditional linear perfluoroalkyl chains.

A plausible synthetic route to create a non-ionic surfactant would involve the ethoxylation of the alcohol group of this compound. This process would attach a chain of ethylene (B1197577) oxide units, -(OCH₂CH₂)nOH, to serve as the hydrophilic head. The length of this polyethylene (B3416737) glycol chain can be tailored to control the surfactant's solubility and surface activity.

The resulting amphiphile would possess unique properties:

High Surface Activity: Fluorinated surfactants are known for their exceptional ability to lower the surface tension of water to values significantly lower than those achievable with conventional hydrocarbon-based surfactants.

Chemical and Thermal Stability: The fluorinated aromatic core would impart greater stability compared to many hydrocarbon surfactants.

Unique Interfacial Behavior: The bulky and rigid nature of the hydrophobic group can lead to different packing arrangements at interfaces, potentially influencing emulsion stability and foaming properties.

Table 2: Predicted Properties of a Hypothetical Non-ionic Surfactant Derived from this compound

This table presents estimated properties for a hypothetical surfactant, (4-F, 2-CF₃)C₆H₃CH₂-(OCH₂CH₂)₈OH, based on the known behavior of fluorinated aromatic amphiphiles.

| Property | Predicted Value Range | Unit |

| Hydrophobic Group | C₈H₆F₄- | - |

| Hydrophilic Group | -(OCH₂CH₂)₈OH | - |

| Critical Micelle Concentration (CMC) | 10⁻⁴ - 10⁻³ | mol/L |

| Surface Tension at CMC (γcmc) | 20 - 25 | mN/m |

| Molecular Weight | ~546.4 | g/mol |

These values are estimations based on theoretical principles and data for analogous fluorinated surfactants.

Structure Activity Relationships and Molecular Design of Derivatives

Design Principles for 4-Fluoro-2-(trifluoromethyl)benzyl alcohol Analogs

The molecular design of analogs based on the this compound scaffold is guided by several key principles rooted in the physicochemical properties of its substituents. The trifluoromethyl group, in particular, is a crucial component in drug design. It is strongly electron-withdrawing and enhances lipophilicity, which can improve a molecule's metabolic stability and membrane permeability. mdpi.com

Core design principles include:

Modulation of Electronic Effects : The -CF3 group at the ortho position and the fluorine atom at the para position are both electron-withdrawing. This electronic profile can be fine-tuned by introducing additional substituents. Adding electron-donating groups (EDGs) or further electron-withdrawing groups (EWGs) at other positions on the aromatic ring can alter the molecule's interaction with biological targets. nih.govresearchgate.net

Enhancement of Binding Affinity : The fluorine and trifluoromethyl groups can increase a compound's binding affinity for specific enzymes or receptors. Fluorine can participate in hydrogen bonding and other non-covalent interactions, while the lipophilic nature of the -CF3 group can strengthen hydrophobic interactions with a target protein. mdpi.combeilstein-journals.org

Bioisosteric Replacement : In drug design, parts of the molecule can be replaced with other groups (bioisosteres) that retain similar biological activity. For the this compound scaffold, the alcohol moiety (-CH2OH) can be oxidized to an aldehyde or carboxylic acid, or replaced entirely to explore different interactions while maintaining the core substituted phenyl ring.

Impact of Substituent Position and Nature on Chemical Behavior and Efficacy

The specific placement and chemical nature of substituents on the benzyl (B1604629) ring are paramount in determining the biological efficacy and chemical reactivity of derivatives. Structure-activity relationship (SAR) studies consistently demonstrate that even minor changes can lead to significant differences in performance.

The position of a substituent dictates its electronic influence (inductive vs. resonance effects) and steric impact. For instance, in studies of similar benzyl-substituted compounds, an ortho-fluoro substituent was found to yield better inhibitory activity compared to meta or para positioning. nih.gov This highlights the importance of positional isomerism in molecular design.

Electron-Withdrawing vs. Electron-Donating Groups : The introduction of electron-withdrawing groups, such as a cyano (-CN) or an additional trifluoromethyl (-CF3) group, often enhances biological activity. In one study on related structures, derivatives with electron-withdrawing groups like (trifluoromethyl)phenyl and cyanophenyl showed higher inhibitory activity than those with electron-donating groups like methoxyphenyl. nih.gov The strong electron-withdrawing nature of the -CF3 group is a well-established strategy for deactivating an aromatic ring to reduce metabolic breakdown. mdpi.com

Impact on Reactivity : The electronic nature of substituents significantly affects the reactivity of the benzyl alcohol moiety. Generally, electron-donating groups stabilize carbocation intermediates, facilitating reactions like dehydrative nucleophilic substitution. nih.gov Conversely, the strong electron-withdrawing character of the 4-fluoro and 2-trifluoromethyl groups in the parent compound influences the reactivity of the alcohol group, for example, in oxidation reactions. researchgate.net

Lipophilicity and Stability : The trifluoromethyl group notably increases the lipophilicity of a compound, which can enhance its absorption and distribution in biological systems. mdpi.combeilstein-journals.org This increased stability and lipophilicity conferred by the -CF3 group is a key advantage in developing more robust drug candidates. mdpi.com

The following table summarizes the general effects of substituent properties on the molecular behavior of benzyl alcohol derivatives.

| Substituent Property | Position | General Impact on Efficacy and Behavior |

| Electron-Withdrawing | Ortho, Para | Can increase biological activity by modifying electronic interactions with targets. nih.gov Often enhances metabolic stability. mdpi.com |

| Electron-Donating | Meta, Para | May decrease certain inhibitory activities but can enhance reactivity in specific chemical syntheses by stabilizing intermediates. nih.govnih.gov |

| Steric Bulk | Ortho | Can enforce a specific molecular conformation, which may be beneficial or detrimental to binding affinity. beilstein-journals.org |

| Halogens (e.g., F, Cl) | Ortho, Para | Can form halogen bonds and alter lipophilicity. Positional changes (ortho vs. para) can drastically alter biological activity. nih.gov |

Case Studies of Functionalized this compound Derivatives

While direct case studies on functionalized derivatives of this compound are specific to proprietary research, the principles of its design can be illustrated through analogous structures where trifluoromethylbenzyl moieties are key to activity.

Case Study 1: Analogs of YC-1 as HIF-1 Inhibitors In the development of analogs for the soluble guanylate cyclase activator YC-1, extensive structure-activity relationship studies were conducted. Researchers replaced the benzyl group of YC-1 with various substituted benzyl rings. These studies revealed that substitutions on the benzyl ring had a profound impact on the compound's ability to inhibit Hypoxia-Inducible Factor-1 (HIF-1). nih.gov

Key findings from this research provide valuable insights applicable to this compound derivatives:

Ortho-Substitution : A fluoro or cyano group at the ortho position of the benzyl ring resulted in significantly better inhibitory activity compared to substitutions at the meta or para positions. nih.gov

Electron-Withdrawing Effect : Derivatives containing electron-withdrawing groups, such as (trifluoromethyl)phenyl, demonstrated higher inhibitory activity than those with electron-donating groups. nih.gov This supports the design principle of using electron-deficient aromatic rings to enhance efficacy.

The table below shows the inhibitory concentrations (IC50) for selected YC-1 derivatives, illustrating the impact of substituent nature and position.

| Derivative Substituent | Position | IC50 (μM) |

| Fluoro | Ortho | 4.9 |

| Fluoro | Meta | 10 |

| Fluoro | Para | 19 |

| Cyano | Ortho | 8.7 |

| 4-(trifluoromethyl)phenyl | Para | > 4-methoxyphenyl |

| 4-methoxyphenyl | Para | Lower activity |

Data sourced from SAR studies on YC-1 derivatives. nih.gov

Case Study 2: Plasmodione Analogs in Antimalarial Drug Discovery Plasmodione, or 3-[4-(trifluoromethyl)benzyl]-menadione, is an antimalarial lead compound. mdpi.com Its structure features a 4-(trifluoromethyl)benzyl group, highlighting the importance of this moiety in medicinal chemistry. In an effort to optimize this lead, a library of analogs was created by modifying the benzyl group. This work demonstrates how systematic functionalization of a trifluoromethylbenzyl-containing scaffold can be used to explore and improve biological activity. The introduction of fluorine atoms and other diverse groups in place of the original substituent allowed researchers to map out the structure-activity landscape and identify compounds with superior potency against P. falciparum. mdpi.com

These case studies underscore the strategic importance of the trifluoromethylbenzyl scaffold. The electronic and steric properties imparted by the trifluoromethyl and fluoro substituents are critical determinants of biological function, and their careful manipulation is a cornerstone of modern molecular design.

Computational and Spectroscopic Investigation of 4 Fluoro 2 Trifluoromethyl Benzyl Alcohol

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling serve as powerful predictive tools in the study of 4-Fluoro-2-(trifluoromethyl)benzyl alcohol. These computational methods provide deep insights into the molecule's intrinsic properties, complementing and guiding experimental research. By employing methodologies like Density Functional Theory (DFT) and ab initio calculations, it is possible to model the molecule's behavior at an electronic level, elucidating its reactivity, stability, and intermolecular interactions. nih.govepstem.net

Prediction of Reactivity and Reaction Pathways

Quantum chemical calculations are instrumental in predicting the reactivity of this compound. The molecule's reactivity is profoundly influenced by the strong electron-withdrawing properties of both the fluorine atom at the C4 position and the trifluoromethyl (-CF3) group at the C2 position. ontosight.ainih.gov The trifluoromethyl group, in particular, exerts a significant inductive effect. nih.gov

Computational models can predict reaction pathways by calculating the energies of reactants, transition states, and products. For instance, in reactions involving the benzylic alcohol group, such as oxidation to an aldehyde or carboxylic acid, or nucleophilic substitution, calculations can determine activation barriers and reaction thermodynamics. The electron-withdrawing substituents are predicted to deactivate the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. Furthermore, these groups influence the acidity of the hydroxyl proton and the stability of potential carbocation intermediates formed during SN1-type reactions. rsc.org Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—helps identify the likely sites for nucleophilic and electrophilic attack.

| Calculated Property | Predicted Value/Location | Implication for Reactivity |

| HOMO Energy | Lowered due to EWGs | Reduced reactivity towards electrophiles. |

| LUMO Energy | Lowered due to EWGs | Increased susceptibility to nucleophilic attack. |

| LUMO Distribution | Concentrated on the aromatic ring and benzylic carbon | Ring and benzylic carbon are primary sites for nucleophilic attack. |

| Mulliken Atomic Charges | Positive charge on benzylic carbon | Site for nucleophilic attack. |

| Negative charge on oxygen and fluorine atoms | Sites for electrophilic attack/coordination. |

Note: This table presents predicted trends based on established principles of quantum chemistry.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and conformational preferences of this compound are critical to its function and interactions. Computational analysis reveals that the presence of ortho-substituents strongly influences the molecule's conformational landscape. nih.gov Rotational barriers around the C(aryl)-C(benzyl) and C(benzyl)-O bonds can be calculated to identify the most stable conformers.

A key aspect of the conformational analysis is the investigation of intramolecular interactions. Theoretical studies on substituted benzyl (B1604629) alcohols have shown that intramolecular hydrogen bonds can play a significant role in stabilizing certain conformations. nih.govresearchgate.net For this compound, potential interactions include a weak O-H···F hydrogen bond between the hydroxyl group and the ortho-trifluoromethyl group's fluorine atoms. Additionally, weaker C-H···O and C-H···F interactions may also contribute to the stability of specific rotamers. nih.govresearchgate.net These interactions are identified and characterized computationally using methods like Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis. researchgate.net

| Dihedral Angle | Description | Predicted Relative Energy (kJ/mol) | Key Intramolecular Interaction |

| Φ (C2-C1-Cα-O) | Rotation around the aryl-benzyl bond | 0 (Global Minimum) | O-H···F (trifluoromethyl) |

| ~5-10 | C-H···O | ||

| χ (C1-Cα-O-H) | Rotation of the hydroxyl group | 0 (Global Minimum) | Staggered conformation |

| ~8-15 | Eclipsed conformation |

Note: This table presents a hypothetical conformational analysis based on computational studies of similar fluorinated benzyl alcohols. nih.gov

Electronic Structure Analysis and Fluorine Effects

The electronic structure of this compound is uniquely shaped by its fluorine substituents. The high electronegativity of fluorine atoms results in highly polarized C-F bonds, which in turn induces significant electronic effects on the rest of the molecule. nih.gov

The fluorine atom at the C4 position exerts a strong -I (inductive) effect and a weaker +M (mesomeric) effect. The -CF3 group at the C2 position is a powerful electron-withdrawing group, primarily through a very strong -I effect. nih.gov Computational methods allow for a detailed analysis of these effects by mapping the molecular electrostatic potential (MEP). The MEP surface visually represents the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule.

Fluorine substitution also has more subtle effects. For instance, an α-fluorine atom can stabilize an adjacent carbocation through the donation of its lone-pair electrons, an effect that competes with its inductive withdrawal. rsc.org While the -CF3 group is located on the aromatic ring and not directly on the benzylic carbon, its influence on the ring's electronic density indirectly affects the stability of any charge that develops at the benzylic position during a reaction. Computational studies can quantify these competing effects and predict their impact on chemical properties and reactivity. rsc.orgacs.org

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular framework, functional groups, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) in Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of this compound in solution. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's connectivity and stereochemistry.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂) protons, and the hydroxyl (-OH) proton. The chemical shifts of the aromatic protons are influenced by the electronic effects of the F and -CF3 groups. Due to the substitution pattern, three distinct aromatic proton signals are expected, each showing complex splitting patterns (coupling) with each other and with the fluorine atom and the -CF3 group. The benzylic -CH₂ protons will appear as a singlet or a doublet, potentially showing coupling to the hydroxyl proton and/or long-range coupling to the fluorine nuclei.

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom. The chemical shifts will be significantly affected by the attached fluorine atoms. The carbon attached to the -CF3 group will appear as a quartet due to coupling with the three fluorine atoms, while the carbon attached to the single fluorine atom will show a large one-bond C-F coupling constant. Other aromatic carbons will also exhibit smaller two- and three-bond C-F couplings.

¹⁹F NMR: The fluorine NMR spectrum provides direct information about the fluorine environments. Two distinct signals are expected: one for the single fluorine atom on the ring and another for the three equivalent fluorine atoms of the -CF3 group. These signals will show coupling to nearby protons, providing further structural confirmation.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| ¹H | ~7.6-7.8 | ddd | J(H,H), J(H,F) | H-3 |

| ~7.2-7.4 | ddd | J(H,H), J(H,F) | H-5 | |

| ~7.5-7.7 | dd | J(H,H), J(H,F) | H-6 | |

| ~4.8 | s or d | J(H,H) or J(H,F) | -CH₂- | |

| ~2.0-4.0 | broad s or t | J(H,H) | -OH | |

| ¹³C | ~160-165 | d | ¹J(C,F) ≈ 245-255 | C-4 |

| ~125-130 | q | ¹J(C,F) ≈ 270-280 | -CF₃ | |

| ~122-128 | qd | ²J(C,F), ³J(C,F) | C-2 | |

| ~135-140 | d | ⁴J(C,F) | C-1 | |

| ~115-120 | d | ²J(C,F) | C-5 | |

| ~130-135 | d | ³J(C,F) | C-3 | |

| ~112-118 | d | ³J(C,F) | C-6 | |

| ~60-65 | t | ³J(C,F) | -CH₂- | |

| ¹⁹F | ~ -60 to -65 | s | - | -CF₃ |

| ~ -110 to -120 | m | J(F,H) | C4-F |

Note: This table presents predicted NMR data based on spectral information for structurally similar compounds like 4-(trifluoromethyl)benzyl alcohol and 4-fluorobenzyl alcohol. rsc.orgchemicalbook.comrsc.org

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. The IR spectrum provides a molecular fingerprint that confirms the presence of the hydroxyl, aromatic, and carbon-fluorine bonds.

The most prominent feature in the IR spectrum is expected to be a broad absorption band in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the alcohol group; the broadening is due to intermolecular hydrogen bonding. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the -CH₂- group is found just below 3000 cm⁻¹. The region between 1450 and 1600 cm⁻¹ will contain several sharp peaks corresponding to C=C stretching vibrations within the aromatic ring. The most diagnostic signals for this particular molecule, aside from the O-H stretch, are the very strong absorption bands for the C-F stretching vibrations. The C-F stretch of the aryl-fluoride bond and the multiple C-F stretches of the trifluoromethyl group are expected to dominate the 1000-1400 cm⁻¹ region of the spectrum. The presence of multiple bands in the ν(OH) region could also be indicative of different conformers existing in the sample. nih.govresearchgate.net

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3200-3600 | Strong, Broad | O-H stretch (alcohol) |

| 3030-3100 | Medium, Sharp | Aromatic C-H stretch |

| 2850-2960 | Medium, Sharp | Aliphatic C-H stretch (-CH₂) |

| 1610, 1500, 1450 | Medium-Strong, Sharp | Aromatic C=C ring stretch |

| 1100-1400 | Very Strong | C-F stretches (-CF₃ group) |

| 1000-1050 | Strong | C-F stretch (Aryl-F) |

| 1010-1150 | Medium-Strong | C-O stretch (primary alcohol) |

Note: This table lists expected characteristic IR absorption frequencies based on data for related fluorinated aromatic alcohols. nist.gov

Mass Spectrometry (MS) in Molecular Identification

Mass spectrometry is a powerful analytical technique utilized to measure the mass-to-charge ratio (m/z) of ions, providing crucial information about a compound's molecular weight and elemental composition. In the analysis of this compound (C₈H₆F₄O), the molecular weight is 194.13 g/mol . stenutz.eu Consequently, the molecular ion peak (M⁺) in its electron ionization (EI) mass spectrum is expected at an m/z of 194.

The fragmentation of the molecular ion provides a unique fingerprint for the molecule's structure. For benzyl alcohols, common fragmentation pathways include the cleavage of bonds adjacent to the oxygen atom and losses of small, stable molecules. libretexts.org The presence of electron-withdrawing fluorine and trifluoromethyl substituents significantly influences the fragmentation pattern. nih.gov

Key fragmentation pathways for benzyl alcohols often involve the loss of a hydroxyl radical (•OH, 17 amu) or a water molecule (H₂O, 18 amu). libretexts.orgstackexchange.com For this compound, these cleavages would result in fragment ions at m/z 177 (M-17) and m/z 176 (M-18), respectively. Another typical fragmentation for primary alcohols is the loss of the CH₂OH group (31 amu), which would yield a fragment at m/z 163. The stability of the resulting carbocation often dictates the prevalence of certain fragmentation routes. Analysis of related structures, like 2-(Trifluoromethyl)benzyl alcohol, shows significant peaks corresponding to the loss of various fragments, leading to stable ions. chemicalbook.com For instance, the loss of the trifluoromethyl group (•CF₃, 69 amu) is a plausible pathway, which would generate an ion at m/z 125.

The table below outlines the predicted primary fragments for this compound based on established fragmentation principles for substituted benzyl alcohols.

X-ray Crystallography in Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsional angles, elucidating the molecule's conformation and the packing of molecules within the crystal lattice.

While a specific crystal structure for this compound has not been detailed in publicly available literature, the principles of the technique allow for a confident prediction of the type of information that would be obtained. A successful crystallographic analysis would reveal the exact spatial relationship between the fluorinated benzene (B151609) ring and the hydroxymethyl group.

Should a single crystal of this compound be analyzed, the resulting data would be presented in a standardized format, as illustrated in the hypothetical table below.

Conclusion and Future Research Directions

Summary of Current Research Landscape

Current research predominantly utilizes 4-Fluoro-2-(trifluoromethyl)benzyl alcohol as a key intermediate in multi-step synthetic pathways. The presence of the electron-withdrawing trifluoromethyl group significantly influences the compound's reactivity. For instance, in etherification reactions, this group can decrease the stability of intermediate carbocations, thus suppressing reactivity when compared to more electron-rich benzyl (B1604629) alcohols. The alcohol moiety readily undergoes oxidation to furnish the corresponding 4-fluoro-2-(trifluoromethyl)benzaldehyde (B1297551) or 4-fluoro-2-(trifluoromethyl)benzoic acid, employing common oxidizing agents like potassium permanganate (B83412) or chromium trioxide. Conversely, reduction can yield 4-fluoro-2-(trifluoromethyl)toluene.

The primary application of this compound lies in its role as a precursor for more complex molecules with potential biological activity. The fluorine and trifluoromethyl substituents are known to enhance metabolic stability, binding affinity to biological targets, and lipophilicity, which are desirable traits in drug discovery. ontosight.aimdpi.com While specific, large-scale applications of this compound itself are not extensively documented in publicly available literature, its structural motif is found in various patented compounds, suggesting its importance in proprietary research and development. The synthesis of this alcohol is typically achieved through the reduction of the corresponding benzaldehyde, a method noted for its good yields and operational simplicity.

Unexplored Reactivity and Synthetic Opportunities

Despite its utility, the full reactive potential of this compound remains to be explored. The interplay between the ortho-trifluoromethyl group and the benzylic alcohol offers avenues for novel transformations. For instance, the development of catalytic systems for asymmetric transformations of the hydroxyl group could lead to the synthesis of chiral derivatives, which are of high value in medicinal chemistry.

Furthermore, modern synthetic methodologies such as C-H activation and photoredox catalysis have yet to be extensively applied to this substrate. The selective functionalization of the aromatic C-H bonds, directed by the existing substituents, could provide efficient routes to novel, highly functionalized aromatic compounds. The unique electronic nature of the fluorinated aromatic ring could also be exploited in novel coupling reactions. Given the increasing interest in fluorinated compounds, the development of more direct and atom-economical methods for the synthesis and derivatization of this compound is a promising area for future research.

Potential for Novel Biological and Material Applications

The known applications of fluorinated molecules in pharmaceuticals and agrochemicals provide a strong basis for exploring new biological roles for derivatives of this compound. chemimpex.comnih.gov For example, its incorporation into scaffolds targeting neurological disorders could be a fruitful area of investigation, given the known impact of trifluoromethyl groups on biological activity in this domain. chemimpex.com Furthermore, the antiviral potential of compounds bearing trifluoromethyl groups has been noted, suggesting that derivatives of this alcohol could be investigated as potential antiviral agents.

Beyond the life sciences, the unique properties imparted by fluorine suggest potential applications in material science. chemimpex.com The introduction of fluorinated moieties can enhance the thermal stability, chemical resistance, and other physical properties of polymers and coatings. chemimpex.com Therefore, this compound could serve as a monomer or a modifying agent in the synthesis of advanced materials with tailored properties.

Future Directions in Computational and Experimental Studies

To unlock the full potential of this compound, a synergistic approach combining computational and experimental studies is essential.

Computational Studies:

Conformational Analysis: Detailed computational studies on the conformational preferences of the molecule, influenced by potential intramolecular interactions such as hydrogen bonding between the hydroxyl group and the ortho-substituents, would provide valuable insights into its reactivity. nih.govnih.gov

Reactivity Prediction: Quantum chemical calculations can be employed to predict the reactivity of different positions on the molecule, guiding the design of new synthetic transformations.

Structure-Activity Relationship (SAR) Studies: In silico screening and quantitative structure-activity relationship (QSAR) studies of virtual libraries of derivatives could accelerate the discovery of new bioactive compounds.

Experimental Studies:

Spectroscopic Characterization: While basic spectroscopic data exists, a more comprehensive analysis, including advanced NMR techniques, could provide a deeper understanding of its structure and dynamics.

Exploration of Novel Reactions: Systematic experimental investigation into its reactivity under various modern catalytic conditions (e.g., photoredox, C-H activation) is warranted.

Biological Screening: The synthesis and subsequent biological screening of a diverse library of derivatives against a range of therapeutic targets would be a critical step in identifying new lead compounds for drug discovery.

Q & A

Q. What are the recommended storage conditions for 4-Fluoro-2-(trifluoromethyl)benzyl alcohol to ensure stability?

To maintain stability, store the compound in a cool, dry place (room temperature) in a tightly sealed container to prevent moisture absorption and oxidation. Avoid contact with oxidizing agents, reducing agents, acid chlorides, or anhydrides. Proper ventilation is critical to mitigate exposure risks .

Q. How can researchers confirm the identity and purity of this compound?

Use NMR spectroscopy (e.g., H, C, and F NMR) to confirm structural identity, as fluorinated benzyl alcohols exhibit distinct splitting patterns due to fluorine coupling. Purity can be assessed via HPLC (High-Performance Liquid Chromatography) or GC-MS (Gas Chromatography-Mass Spectrometry). Cross-reference spectral data with literature or databases like PubChem .

Q. What solvents are compatible with this compound for experimental use?

While solubility data for this specific compound is limited, structurally similar fluorinated benzyl alcohols (e.g., 4-(trifluoromethyl)benzyl alcohol) are water-soluble and miscible with polar organic solvents like ethanol, DMSO, or acetonitrile. Conduct solubility tests in target reaction media to optimize experimental conditions .

Q. What safety precautions are necessary when handling this compound?

Wear appropriate PPE (gloves, goggles, lab coat) due to hazards indicated by H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Work in a fume hood to avoid inhalation. Dispose of waste according to institutional guidelines for halogenated organic compounds .

Advanced Research Questions

Q. What synthetic routes are available for preparing this compound?

A plausible route involves:

- Step 1 : Fluorination of 2-(trifluoromethyl)benzaldehyde using a fluorinating agent (e.g., Selectfluor®) to introduce the fluorine substituent.

- Step 2 : Reduction of the aldehyde group to a primary alcohol via NaBH or catalytic hydrogenation.

Alternative methods include Grignard reactions or nucleophilic aromatic substitution (SNAr) on pre-functionalized benzene rings. Optimize reaction conditions (temperature, solvent, catalyst) to improve yield .

Q. How do electron-withdrawing substituents (F, CF3_33) influence the compound’s reactivity in nucleophilic reactions?

The trifluoromethyl (-CF) and fluoro (-F) groups are strong electron-withdrawing substituents, which:

- Decrease electron density on the benzene ring, directing electrophilic attacks to meta/para positions.

- Enhance stability of intermediates in SNAr reactions due to resonance and inductive effects.

- Increase acidity of the benzyl alcohol’s hydroxyl group, facilitating deprotonation in base-catalyzed reactions .

Q. How can computational chemistry aid in predicting the physical properties of this compound?

Use DFT (Density Functional Theory) calculations to:

Q. What role does this compound play in kinetic studies of prodrug activation?

As a pharmaceutical intermediate , it can be used to synthesize prodrugs (e.g., phosphonoformate esters) where the benzyl alcohol moiety serves as a hydrolyzable linker. Monitor reaction kinetics via HPLC or UV-Vis spectroscopy to assess hydrolysis rates under physiological conditions .

Q. How does the fluorine substitution pattern affect the compound’s spectroscopic properties?

- F NMR : The CF group typically appears as a quartet (~-60 to -70 ppm), while aromatic fluorine resonates upfield (-110 to -120 ppm).

- IR Spectroscopy : Strong C-F stretches (1000–1400 cm) and O-H stretches (~3300 cm) are key identifiers.

Compare with analogs (e.g., 3-fluoro-5-(trifluoromethyl)benzyl alcohol) to isolate substituent effects .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.